(1R)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol
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Overview
Description
(1R)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol is an organic compound that features a pyrimidine ring attached to an amino alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and amino alcohols.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
(1R)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Amino-1-(pyrimidin-2-yl)ethan-1-ol: Similar structure but with a different position of the pyrimidine ring.
(1R)-2-Amino-1-(pyrimidin-5-yl)ethan-1-ol: Another positional isomer with the pyrimidine ring at the 5-position.
(1R)-2-Amino-1-(pyrimidin-6-yl)ethan-1-ol: Similar compound with the pyrimidine ring at the 6-position.
Uniqueness
(1R)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
(1R)-2-amino-1-pyrimidin-4-ylethanol |
InChI |
InChI=1S/C6H9N3O/c7-3-6(10)5-1-2-8-4-9-5/h1-2,4,6,10H,3,7H2/t6-/m1/s1 |
InChI Key |
CLYMYSCEASTLDY-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CN=CN=C1[C@@H](CN)O |
Canonical SMILES |
C1=CN=CN=C1C(CN)O |
Origin of Product |
United States |
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